molecular formula C27H25N3O6S B2813419 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-16-6

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Número de catálogo B2813419
Número CAS: 451467-16-6
Peso molecular: 519.57
Clave InChI: YVIOVTOXOQRZRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in this area focuses on the synthesis of complex quinazoline derivatives and their precursors. For example, Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides derivatives, highlighting the methodological advancements in synthesizing compounds with potential biological activity Talupur, Satheesh, & Chandrasekhar, 2021. Similarly, Spoorthy et al. (2021) detailed the synthesis and anti-microbial evaluation of thiazolidin-thiophene-2-carboxylates, further contributing to the understanding of synthetic pathways for these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Biological Evaluation

Several studies have evaluated the biological activities of quinazoline derivatives. Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, highlighting the potential therapeutic applications of these compounds Deady, Rodemann, Zhuang, Baguley, & Denny, 2003. Another study by Grigoryan (2017) focused on the synthesis of benzo[h]quinazoline derivatives, investigating their reactions with alkyl halides and hydrazine hydrate, which could lead to new compounds with potential biological activities Grigoryan, 2017.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The research by Talupur et al. (2021) included docking studies to assess the antimicrobial potential of synthesized compounds, providing insights into their mechanism of action at the molecular level Talupur et al., 2021.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "1,3-benzodioxole", "ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate", "thiourea", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "acetic anhydride", "ammonium acetate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-nitroethene", "Reduction of 2-(3,4-dimethoxyphenyl)-2-nitroethene using sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethanamine", "Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide", "Reduction of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide using sodium borohydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine", "Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine with thiourea and sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "Acetylation of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide using acetic anhydride and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Purification of the final compound using ethyl acetate, methanol, and water" ] }

Número CAS

451467-16-6

Fórmula molecular

C27H25N3O6S

Peso molecular

519.57

Nombre IUPAC

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37)

Clave InChI

YVIOVTOXOQRZRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.